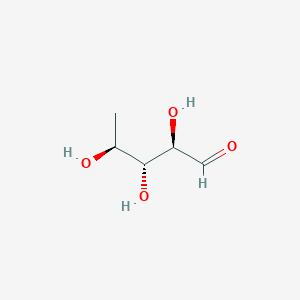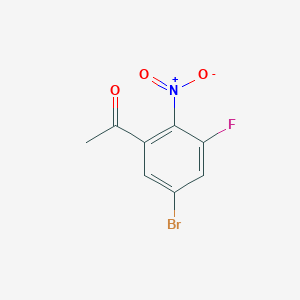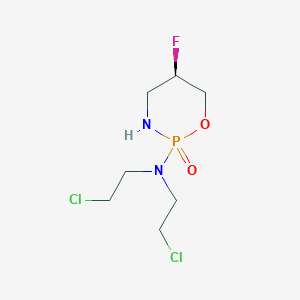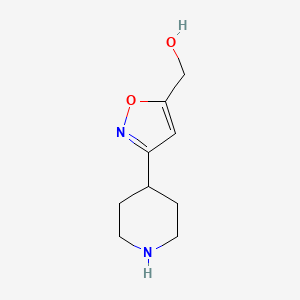
2-Benzylthio-N6-isopentenyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthio-N6-isopentenyladenine is a synthetic cytokinin, a class of plant hormones that promote cell division and growth. It is known for its role in regulating various physiological processes in plants, including cell division, shoot and root growth, and leaf senescence. The compound has the chemical formula C17H19N5S and a molecular weight of 325.43126 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthio-N6-isopentenyladenine typically involves the alkylation of adenine derivatives. One common method includes the reaction of N6-isopentenyladenine with benzylthiol in the presence of a suitable base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Benzylthio-N6-isopentenyladenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the benzylthio group.
Reduction: Reduced forms of the isopentenyladenine moiety.
Substitution: Various substituted adenine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzylthio-N6-isopentenyladenine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in plant growth and development, particularly in tissue culture and genetic engineering.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and its role in cell signaling pathways.
Industry: Utilized in agriculture to enhance crop yield and quality by promoting plant growth and delaying senescence
Mechanism of Action
The mechanism of action of 2-Benzylthio-N6-isopentenyladenine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The molecular targets include cyclin-dependent kinases and other proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
N6-Isopentenyladenine: A naturally occurring cytokinin with similar growth-promoting effects.
Zeatin: Another cytokinin that is widely studied for its role in plant growth and development.
Kinetin: Known for its anti-aging effects in plants and potential therapeutic applications in humans.
Uniqueness
2-Benzylthio-N6-isopentenyladenine is unique due to its synthetic origin and the presence of the benzylthio group, which enhances its stability and bioactivity compared to naturally occurring cytokinins. This makes it a valuable tool in both research and industrial applications .
Properties
CAS No. |
52172-11-9 |
|---|---|
Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(3-methylbut-3-enyl)-7H-purin-6-amine |
InChI |
InChI=1S/C17H19N5S/c1-12(2)8-9-18-15-14-16(20-11-19-14)22-17(21-15)23-10-13-6-4-3-5-7-13/h3-7,11H,1,8-10H2,2H3,(H2,18,19,20,21,22) |
InChI Key |
GVYHKHKNGPAILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCNC1=NC(=NC2=C1NC=N2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)


![2-(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl)-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B12845163.png)


![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)




![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)

